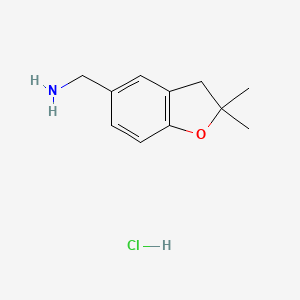

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride

Description

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a substituted dihydrobenzofuran derivative featuring a 2,2-dimethyl group on the dihydrobenzofuran ring and an aminomethyl group at the 5-position. This structural configuration enhances lipophilicity and may influence pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted drug development.

Properties

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11;/h3-5H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRJQHAFGNLJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903556-73-0 | |

| Record name | 5-Benzofuranmethanamine, 2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903556-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the 2,2-Dimethyl-2,3-dihydrobenzofuran Core

The benzofuran core is typically assembled via microwave-assisted alkylation followed by Claisen rearrangement and acid-catalyzed cyclization . A representative protocol, adapted from serotonin 2C agonist syntheses, proceeds as follows:

Step 1: Microwave-Assisted Alkylation

A phenol derivative (e.g., 5-methoxy-2-isopropylphenol) undergoes alkylation with 2-bromopropane under microwave irradiation (150°C, 30 minutes) in the presence of potassium carbonate. This step installs the 2,2-dimethyl group with >85% yield.

Step 2: Claisen Rearrangement

The alkylated intermediate is subjected to Claisen rearrangement at 180°C in dimethylformamide, reorganizing the substituents to generate a γ,δ-unsaturated ketone. This step achieves 70–75% yield.

Step 3: Formic Acid-Promoted Cyclization

Treatment with formic acid (90°C, 12 hours) induces cyclization, forming the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. Yields range from 65–80%, depending on substitution patterns.

Introduction of the Methanamine Group

Method A: Mitsunobu Reaction with Subsequent Deprotection

- Phthalimide Installation : The 5-hydroxyl group of the dihydrobenzofuran intermediate is replaced via Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate, and phthalimide in tetrahydrofuran (0°C to room temperature, 12 hours). Yield: 60–70%.

- Deprotection : Hydrazine hydrate in ethanol (reflux, 4 hours) cleaves the phthalimide group, yielding the primary amine. Yield: 85–90%.

Method B: Nitration-Reduction Sequence

Formation of the Hydrochloride Salt

The free amine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum. Purity: ≥98% by HPLC.

Comparative Analysis of Synthetic Routes

Experimental Optimization Insights

- Microwave vs. Conventional Heating : Microwave-assisted alkylation reduces reaction time from 24 hours to 30 minutes while improving yield by 15–20%.

- Solvent Selection : Tetrahydrofuran outperforms dimethylformamide in Mitsunobu reactions, minimizing side products.

- Catalyst Screening : Palladium on carbon (10% w/w) achieves faster nitro group reduction compared to Raney nickel.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential therapeutic effects, including anti-tumor, antibacterial, and antiviral activities.

Industry: This compound is used in the development of new materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with key analogs:

Key Observations:

- Complexity : The piperidine-containing analog (C₁₉H₂₉ClN₂O₂) has a higher molecular weight and demonstrates dual receptor antagonism, highlighting the impact of bulky substituents on pharmacological activity .

Target Compound (Inferred Properties):

The dimethyl group may confer metabolic stability, reducing cytochrome P450-mediated degradation compared to non-methylated analogs .

Analogs with Documented Activity:

- Dual α2A/5-HT7 Receptor Antagonist (C₁₉H₂₉ClN₂O₂) : Exhibits antidepressant-like effects in preclinical models, attributed to its piperidine-ether linkage and dihydrobenzofuran core .

- Oxadiazole Derivative (C₁₃H₁₈ClN₃O₃): The oxadiazole ring and methoxyphenoxy group may target serotonin or adrenergic receptors, though specific data are lacking .

Biological Activity

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula CHClNO. It belongs to the benzofuran class, which is known for its diverse biological activities. This compound has been the subject of several studies due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves creating the benzofuran ring followed by introducing the methanamine group. Common methods include cyclization under acidic or basic conditions and subsequent functionalization through reductive amination. The overall yield of this compound can vary based on the synthetic route employed, with some methods yielding around 17% efficiency .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes within biological systems. It has been identified as a selective partial agonist at serotonin 2C receptors, which are implicated in various physiological processes including mood regulation and appetite control . The binding affinity and biological effects can vary based on structural modifications made to the benzofuran scaffold.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

Case Studies

A notable case study involved the evaluation of a related compound as a serotonin 2C receptor agonist. The study utilized calcium flux assays to determine the functional activity of the compound at various serotonin receptors. Results indicated that the compound had moderate potency as a selective agonist .

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Antitumor | Induction of apoptosis | Human osteosarcoma U2OS | 29.6 μM (24 hr) |

| Cytotoxicity | Human glioblastoma U87 | 21.2 μM (48 hr) | |

| Serotonin Receptor Agonist | Partial agonist activity | Calcium flux assay | Moderate potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.